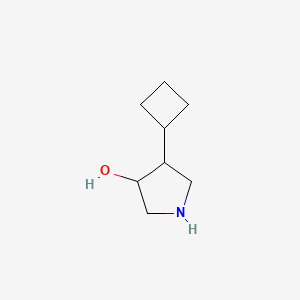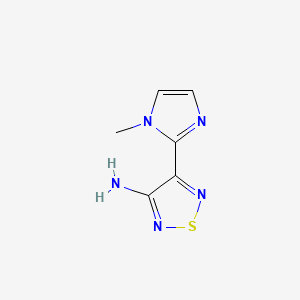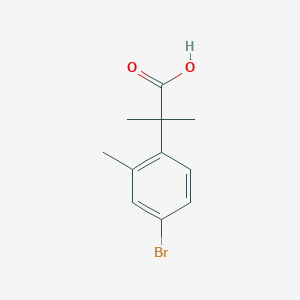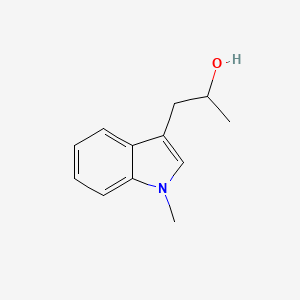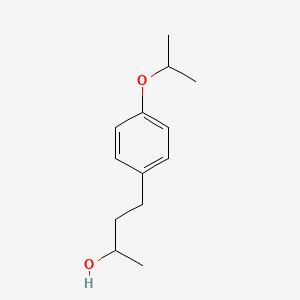![molecular formula C6H11N3O B13533164 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-2,5-Diazabicyclo[221]heptane-2-carboxamide is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions to construct the bicyclic framework . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical research .
Medicine
In medicine, (1S,4S)-2,5-Diazabicyclo[22Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its stability and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
- (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Uniqueness
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxamide group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C6H11N3O/c7-6(10)9-3-4-1-5(9)2-8-4/h4-5,8H,1-3H2,(H2,7,10)/t4-,5-/m0/s1 |
Clé InChI |
WUAFTKSTWCNQFF-WHFBIAKZSA-N |
SMILES isomérique |
C1[C@H]2CN[C@@H]1CN2C(=O)N |
SMILES canonique |
C1C2CNC1CN2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


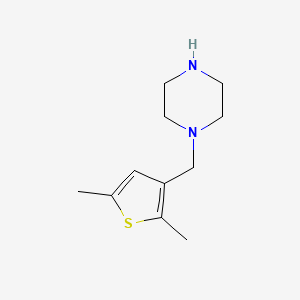
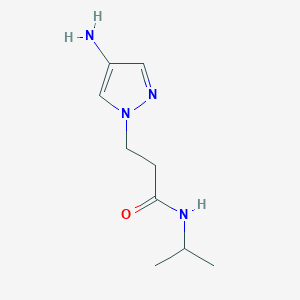
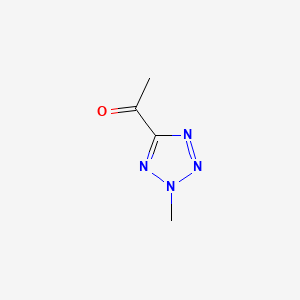
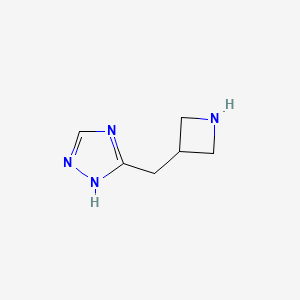
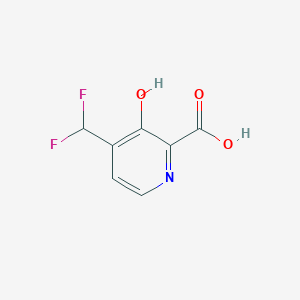
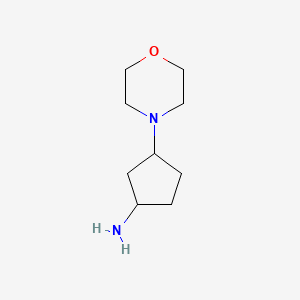
![1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
